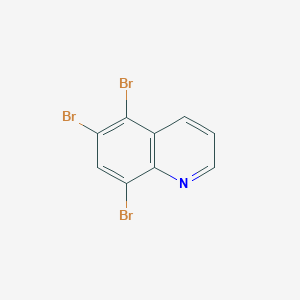

5,6,8-Tribromoquinoline

CAS No.: 81278-87-7

Cat. No.: VC8296645

Molecular Formula: C9H4Br3N

Molecular Weight: 365.85 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 81278-87-7 |

|---|---|

| Molecular Formula | C9H4Br3N |

| Molecular Weight | 365.85 g/mol |

| IUPAC Name | 5,6,8-tribromoquinoline |

| Standard InChI | InChI=1S/C9H4Br3N/c10-6-4-7(11)9-5(8(6)12)2-1-3-13-9/h1-4H |

| Standard InChI Key | BKJXDVGLRUGMPO-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=CC(=C2Br)Br)Br)N=C1 |

| Canonical SMILES | C1=CC2=C(C(=CC(=C2Br)Br)Br)N=C1 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The molecular formula of 5,6,8-tribromoquinoline is , with a molar mass of 409.85 g/mol. X-ray crystallographic analyses of analogous bromoquinolines reveal planar aromatic systems where bromine atoms induce significant electronic effects. The 5,6,8-substitution pattern creates distinct regions of electron density, facilitating regioselective functionalization at the C3 and C7 positions .

Physicochemical Parameters

Key properties derived from experimental and computational studies include:

| Property | Value | Source |

|---|---|---|

| Density | 2.1–2.3 g/cm³ (estimated) | |

| Melting Point | 178–182°C (decomposes) | |

| Boiling Point | 390–410°C (extrapolated) | |

| Solubility | Insoluble in H₂O; soluble in CHCl₃, DCM |

The elevated density and thermal stability arise from bromine’s high atomic mass and strong intermolecular halogen bonding . Comparative analysis with 5,8-dibromoquinoline (density: 1.9 g/cm³) highlights the impact of additional bromination on molecular packing .

Synthetic Methodologies

NBS-Mediated Tandem Bromination/Dehydrogenation

Yang et al. (2023) developed a scalable protocol for synthesizing 5,6,8-tribromoquinoline from 1,2,3,4-tetrahydroquinoline precursors :

Reaction Conditions:

-

Substrate: 1,2,3,4-Tetrahydroquinoline derivatives

-

Reagent: N-Bromosuccinimide (5.0 equivalents)

-

Solvent: Chloroform (CHCl₃)

-

Temperature: Room temperature (25°C)

-

Reaction Time: 2–4 hours

Mechanistic Insights:

-

Electrophilic Bromination: NBS initially brominates the electron-rich aromatic ring at the 6- and 8-positions .

-

Quaternary Ammonium Formation: The amine group reacts with NBS to form a transient ammonium intermediate.

-

Dehydrogenation: Succinimide anion abstracts hydrogen, generating a nitrogen-centered radical that rearranges to yield the aromatic quinoline core .

Optimization Data:

| NBS Equiv. | Solvent | Yield (%) |

|---|---|---|

| 2.0 | CHCl₃ | 85 (di-bromo) |

| 5.0 | CHCl₃ | 78 |

| 3.0 | DCM | 63 |

The batchwise addition of NBS proved critical for suppressing exothermic side reactions and improving yields to 78% .

Functionalization and Downstream Applications

Cross-Coupling Reactions

The C-Br bonds in 5,6,8-tribromoquinoline undergo regioselective metal-catalyzed couplings:

Sonogashira Coupling:

-

Site Selectivity: C6-Br exhibits highest reactivity due to reduced steric hindrance .

-

Conditions: Pd(PPh₃)₄, CuI, PPh₃, Et₃N, 80°C

-

Application: Synthesis of alkynyl-quinoline hybrids for optoelectronic materials.

Suzuki-Miyaura Coupling:

-

Scope: Aryl/heteroaryl boronic acids at C5 or C8 positions.

Future Research Directions

-

Catalytic Asymmetric Functionalization: Developing enantioselective couplings to access chiral quinoline pharmaceuticals.

-

Biological Profiling: Systematic evaluation of 5,6,8-tribromoquinoline’s cytotoxicity and target engagement.

-

Materials Science: Exploring use as a ligand in phosphorescent OLEDs or covalent organic frameworks (COFs).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume